molecular formula C9H12BrNO2S B13570706 (5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone

Katalognummer: B13570706
Molekulargewicht: 278.17 g/mol
InChI-Schlüssel: OHNNNZJHUMZXLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C9H12BrNO2S It is characterized by the presence of a bromine atom, a methoxy group, and an ethyl-imino-lambda6-sulfanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone
  • (5-Bromo-2-methoxyphenyl)(methyl)imino-lambda6-sulfanone

Uniqueness

(5-Bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone is unique due to its specific structural features, such as the ethyl-imino-lambda6-sulfanone group. This imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for certain applications.

Eigenschaften

Molekularformel

C9H12BrNO2S

Molekulargewicht

278.17 g/mol

IUPAC-Name

(5-bromo-2-methoxyphenyl)-ethyl-imino-oxo-λ6-sulfane

InChI

InChI=1S/C9H12BrNO2S/c1-3-14(11,12)9-6-7(10)4-5-8(9)13-2/h4-6,11H,3H2,1-2H3

InChI-Schlüssel

OHNNNZJHUMZXLJ-UHFFFAOYSA-N

Kanonische SMILES

CCS(=N)(=O)C1=C(C=CC(=C1)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.